molecular formula C15H14O3 B1586572 Ethyl 2-phenoxybenzoate CAS No. 41755-76-4

Ethyl 2-phenoxybenzoate

Cat. No. B1586572
CAS RN: 41755-76-4
M. Wt: 242.27 g/mol
InChI Key: JGIQCXPHDHHHMN-UHFFFAOYSA-N
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Description

Ethyl 2-phenoxybenzoate is a chemical compound with the formula C15H14O3 . It is used in various chemical reactions and has a molecular weight of 242.27 .


Synthesis Analysis

The synthesis of Ethyl 2-phenoxybenzoate involves the esterification of 2-phenoxybenzoic acid in the presence of ethanol and sulfuric acid . This reaction results in the formation of 2-phenoxybenzohydrazide .


Molecular Structure Analysis

The molecular structure of Ethyl 2-phenoxybenzoate consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure is InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl 2-phenoxybenzoate can participate in various chemical reactions. For instance, it can react with hydrazine to produce 2-phenoxybenzohydrazide . More research is needed to fully understand the range of reactions it can participate in.

Scientific Research Applications

Antioxidant Activities

Ethyl 2-phenoxybenzoate is closely related to various phenolic compounds that exhibit significant antioxidant activities. For instance, studies on walnut kernels have isolated phenolic compounds with strong antioxidant properties, suggesting that similar compounds like Ethyl 2-phenoxybenzoate might also possess these characteristics (Zhang et al., 2009).

Microbial Degradation

Research on phenoxybenzoates has shown that certain bacterial strains, like Pseudomonas species, are capable of metabolizing these compounds. This indicates a potential application of Ethyl 2-phenoxybenzoate in environmental bioremediation, where specific microbes could be used to break down this compound in contaminated environments (Topp & Akhtar, 1991).

Antimicrobial and Anticancer Potential

Ethyl 2-phenoxybenzoate-related compounds, such as derivatives of 1H-benzimidazole, have shown antimicrobial activity. This suggests that Ethyl 2-phenoxybenzoate itself could have potential applications in the development of new antimicrobial agents. Additionally, certain derivatives have exhibited anticancer activities, indicating a potential for Ethyl 2-phenoxybenzoate in cancer research or therapy (Salahuddin et al., 2017).

Environmental Behavior of Related Compounds

Studies on parabens, which are structurally related to Ethyl 2-phenoxybenzoate, have provided insights into the environmental behavior of these compounds. This includes their occurrence, fate, and potential impacts in aquatic environments. Such research can inform the environmental management of Ethyl 2-phenoxybenzoate, particularly its effects on water systems and potential as an environmental contaminant (Haman et al., 2015).

Future Directions

The future directions for research on Ethyl 2-phenoxybenzoate could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, understanding its mechanism of action could lead to the development of new therapeutic agents . Additionally, more research could be done to fully characterize its physical and chemical properties.

properties

IUPAC Name

ethyl 2-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIQCXPHDHHHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375117
Record name ethyl 2-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenoxybenzoate

CAS RN

41755-76-4
Record name Benzoic acid, 2-phenoxy-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-phenoxybenzoate
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Record name 41755-76-4
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Synthesis routes and methods

Procedure details

To a mixture of 2-phenoxybenzoic acid (7.71 g; 0.036 mol) dry benzene (80 ml), thionyl chloride (4.76 g; 0.04 mol) and DMF (2 drops) were added, and the resultant mixture was stirred under reflux for 2 hours. The reaction mixture was dropwise added to dry ethanol (100 ml) under ice-cooling in 30 minutes, followed by allowing to stand overnight. The reaction mixture was concentrated under reduced pressure and, after addition of a 4% aqueous sodium hydrogen carbonate solution (150 ml) thereto, extracted with methylene chloride. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give ethyl-2-phenoxybenzoate (8.72 g, yield, 100%) as a colorless oil.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Fakhrioliaei, F Abedinifar, P Salehi Darjani… - BMC chemistry, 2023 - Springer
… The first step of the synthetic method comprised the synthesis of ethyl 2-phenoxybenzoate 2 by esterification of 2-phenoxybenzoic acid 1 in the presences of ethanol and sulfuric acid. In …
Number of citations: 9 link.springer.com

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